2-(4-Fluoro-2-nitrophenyl)ethanol
Description
2-(4-Fluoro-2-nitrophenyl)ethanol is a nitroaromatic compound featuring a fluorinated phenyl ring substituted with a nitro group at the ortho position and an ethanol moiety at the benzylic position. The nitro and fluorine substituents confer unique electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry, particularly in the development of antiviral and antibacterial agents .
Properties
Molecular Formula |
C8H8FNO3 |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-(4-fluoro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8FNO3/c9-7-2-1-6(3-4-11)8(5-7)10(12)13/h1-2,5,11H,3-4H2 |
InChI Key |
ORYNFHRBOIYIPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-(4-fluoro-2-nitrophenyl)ethanol with structurally related compounds, emphasizing substituent effects:
*Calculated based on analogous structures.
Key Observations:
Impact of Heterocycles: Compounds 9a and 9b (pyrazole/triazole derivatives) exhibit higher molecular weights (~344 g/mol) and identical melting points (145°C), suggesting similar crystallinity despite heterocyclic differences .
Nitro Group Influence: The absence of the nitro group in 2-(4-fluorophenyl)ethanol reduces molecular weight by ~45 g/mol and likely increases volatility. The nitro group in this compound contributes to electron-withdrawing effects, stabilizing intermediates in synthetic pathways .
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